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Compound of Interest

Spiro[chroman-2,1'-cyclobutan]-4-
Compound Name: )
amine

Cat. No.: B1429285

An In-Depth Technical Guide on Spiro[chroman-2,1'-cyclobutan]-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic compounds are a class of molecules
holding significant interest in medicinal chemistry
due to their rigid, three-dimensional structures that
allow for precise-_

 of functional groups.[1] The chroman-4-one scaffold, in particular, is recognized as a
"privileged structure” in drug discovery, forming the core of many biologically active
molecules.[2] This guide focuses on the specific derivative, Spiro[chroman-2,1'-
cyclobutan]-4-amine, providing its systematic IUPAC name, structure, and a
comprehensive overview of its synthesis, potential biological activities, and relevant
experimental protocols based on analogous compounds. While direct experimental data for
this exact molecule is scarce in public literature, this document extrapolates from closely
related structures to provide a foundational understanding for researchers.
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IUPAC Name and Structure

The systematic IUPAC name for the target compound is spiro[1-benzopyran-2,1'-cyclobutan]-4-
amine. The structure consists of a chroman (1-benzopyran) ring system where the carbon at
position 2 is the spiroatom, linked to a cyclobutane ring. An amine group is substituted at the 4-
position of the chroman ring.

Chemical Structure:

Caption: 2D structure of spiro[1-benzopyran-2,1'-cyclobutan]-4-amine.

Synthesis and Experimental Protocols

The synthesis of spiro[chroman-2,1'-cyclobutan]-4-amine would likely proceed through a
two-step process: first, the synthesis of the ketone intermediate, spiro[chroman-2,1'-
cyclobutan]-4-one, followed by its conversion to the target amine.

2.1. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
(Intermediate)

The key intermediate can be synthesized via a condensation reaction. A common method for
creating similar spirochromanone structures is the pyrrolidine-catalyzed condensation of a 2-
hydroxyacetophenone with a corresponding cyclic ketone.[2]

Proposed Synthetic Pathway:
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Step 1: Synthesis of Ketone Intermediate
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Click to download full resolution via product page
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (General Procedure for Spirochroman-4-one Synthesis):

e Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) and cyclobutanone (1.2
eq) in an appropriate solvent such as toluene, add a catalytic amount of pyrrolidine (0.1 eq).

e Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the
water formed during the reaction. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic

layer with water and brine.
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 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting crude product by column chromatography on
silica gel to yield the spiro[chroman-2,1'-cyclobutan]-4-one.

2.2. Conversion to Spiro[chroman-2,1'-cyclobutan]-4-amine

The conversion of the ketone to the amine is typically achieved via reductive amination.
Experimental Protocol (General Procedure for Reductive Amination):

» Reaction Setup: Dissolve the spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) in methanol. Add
a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq).

e Imine Formation: Stir the mixture at room temperature to allow for the formation of the
intermediate imine.

e Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBHsCN, ~1.5 eq),
portion-wise to the mixture.

o Reaction Conditions: Continue to stir the reaction at room temperature overnight. Monitor the
reaction by TLC.

o Work-up: Quench the reaction by adding water. Make the solution basic by adding aqueous
NaOH. Extract the product with an organic solvent like ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and
concentrate. Purify the crude amine by column chromatography.

Biological Activity and Drug Development Potential

While data on Spiro[chroman-2,1'-cyclobutan]-4-amine is not available, the broader class of
spirochromane derivatives has shown a wide range of biological activities, making this scaffold
a promising starting point for drug discovery.

» Antimicrobial and Antioxidant Activities: Diastereoselective synthesis of spiro[chromane-2,4'-
pyrimidin]-2'(3'H)-ones has produced compounds with significant antibacterial activity against
both Gram-positive and Gram-negative bacteria, with MIC values as low as 2 pg/mL.[3][4]
Certain derivatives also show potent antioxidant activity.[3][4]
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e Enzyme Inhibition: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized
and evaluated as potent inhibitors of acetyl-CoA carboxylase (ACC) with activity in the low
nanomolar range, suggesting potential applications in metabolic diseases.[5]

o Receptor Agonism: Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as
potent and orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119), a
target for type 2 diabetes.[6] Similarly, spiro[cyclohexane-dihydropyrano[3,4-blindole]-amines
have been discovered as potent agonists for NOP and opioid receptors, indicating their
potential as analgesics.[7]

e Quorum Sensing Inhibition: Certain spiro[chromane-2,4'-piperidin]-4-one analogues have
demonstrated promising anti-quorum sensing activity, which is a strategy to combat bacterial
virulence and biofilm formation.[8]

The combination of the rigid spiro-cyclobutane ring and the chroman-4-amine core in the target
molecule could lead to novel interactions with biological targets. The amine group at the 4-
position, in particular, offers a site for hydrogen bonding and salt bridge formation, which is
often crucial for receptor binding.

Quantitative Data Summary

The following tables summarize biological activity data for structurally related spirochromane
derivatives to provide a comparative context for the potential efficacy of the target compound.

Table 1: Antimicrobial Activity of Related Spirochromane Derivatives

Compound Class Target Organism MIC (pg/mL) Reference

Spiro[chromane- .
Gram-positive &

2,4'-
Lo Gram-negative Down to 2 [3][4]
pyrimidin]-2'(3'H)- .
bacteria
ones

| 3D-Spiro Chromanone Derivatives | S. aureus | - |[9] |

Table 2: Receptor and Enzyme Activity of Related Spirochromane Derivatives
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Compound . Potency (ICso /
Target Activity Reference

Class ECso)
Spiro[chroman
e-2,4'- .
L GPR119 Agonist 54 nM (ECso) [6]
piperidine]

Derivatives

| Spiro[chroman-2,4'-piperidin]-4-one Derivatives | Acetyl-CoA Carboxylase (ACC) | Inhibitor |
Low nM range [[5] |

Logical Relationships and Workflow

The development and evaluation of Spiro[chroman-2,1'-cyclobutan]-4-amine and its
derivatives would follow a logical workflow common in drug discovery.
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Caption: Drug discovery workflow for spirochromane amine derivatives.

Conclusion and Future Directions

Spiro[chroman-2,1'-cyclobutan]-4-amine represents an under-explored but potentially
valuable chemical entity. Based on the extensive biological activities reported for analogous
spirochromane structures, it is reasonable to hypothesize that this compound and its
derivatives could exhibit interesting pharmacological properties. Future research should focus
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on the successful synthesis of this target molecule, followed by a broad biological screening
campaign to identify its potential as an antimicrobial agent, enzyme inhibitor, or receptor
modulator. Subsequent structure-activity relationship (SAR) studies would be crucial for
optimizing its potency and pharmacokinetic properties, paving the way for the development of
novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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